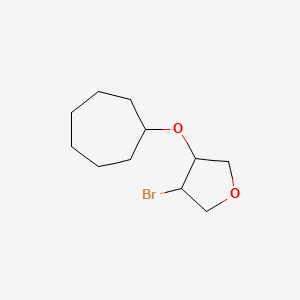
3-Bromo-4-(cycloheptyloxy)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(cycloheptyloxy)oxolane is an organic compound with the molecular formula C11H19BrO2. It is a brominated oxolane derivative, characterized by the presence of a bromine atom at the third position and a cycloheptyloxy group at the fourth position of the oxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(cycloheptyloxy)oxolane typically involves the bromination of a suitable oxolane precursor. One common method is the reaction of 4-(cycloheptyloxy)oxolane with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 3-Bromo-4-(cycloheptyloxy)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 3-substituted-4-(cycloheptyloxy)oxolanes.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of 4-(cycloheptyloxy)oxolane.
科学的研究の応用
3-Bromo-4-(cycloheptyloxy)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Bromo-4-(cycloheptyloxy)oxolane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the oxolane ring is susceptible to cleavage and formation of higher oxidation state compounds. The molecular targets and pathways involved are determined by the specific chemical environment and reagents used.
類似化合物との比較
3-Bromo-4-(cyclopentylmethoxy)oxolane: Similar structure with a cyclopentylmethoxy group instead of a cycloheptyloxy group.
Tetrahydrofuran (THF): A simpler oxolane derivative without bromination or additional substituents.
Uniqueness: 3-Bromo-4-(cycloheptyloxy)oxolane is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other oxolane derivatives. The presence of the cycloheptyloxy group adds steric bulk and influences the compound’s chemical behavior.
特性
分子式 |
C11H19BrO2 |
|---|---|
分子量 |
263.17 g/mol |
IUPAC名 |
3-bromo-4-cycloheptyloxyoxolane |
InChI |
InChI=1S/C11H19BrO2/c12-10-7-13-8-11(10)14-9-5-3-1-2-4-6-9/h9-11H,1-8H2 |
InChIキー |
GYIUDGFOECVHQR-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)OC2COCC2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


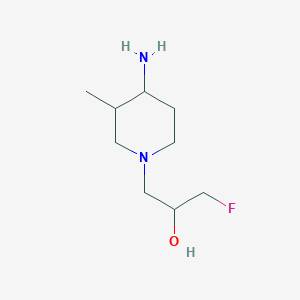
![1-Bromo-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B13312557.png)
![3-{[(4-Ethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13312558.png)
![9-Thia-1-azaspiro[5.5]undecane](/img/structure/B13312562.png)
![4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13312563.png)
![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile](/img/structure/B13312564.png)
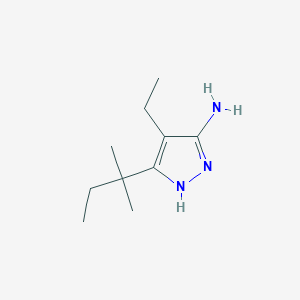

![2-Propanoylspiro[4.5]decan-1-one](/img/structure/B13312576.png)

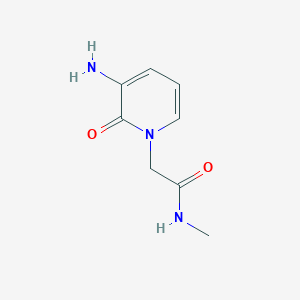
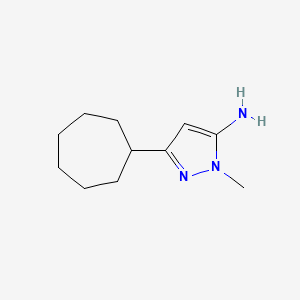
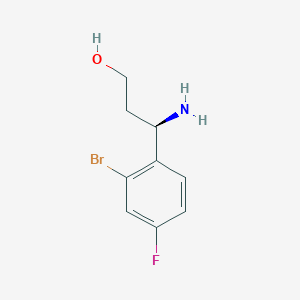
![2-Ethoxythieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13312619.png)
